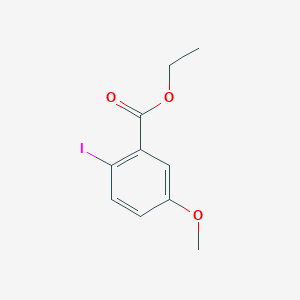

Ethyl 2-iodo-5-methoxybenzoate

Description

BenchChem offers high-quality Ethyl 2-iodo-5-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-iodo-5-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-iodo-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUXIBYOAQNUIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743853 | |

| Record name | Ethyl 2-iodo-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104807-65-0 | |

| Record name | Ethyl 2-iodo-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-iodo-5-methoxybenzoate from 2-methoxybenzoic Acid

This guide provides a comprehensive overview of the synthesis of ethyl 2-iodo-5-methoxybenzoate, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules.[1] The synthesis is a two-step process commencing with the electrophilic iodination of 2-methoxybenzoic acid to yield 2-iodo-5-methoxybenzoic acid, followed by a Fischer esterification to produce the final ethyl ester. This document will delve into the mechanistic underpinnings, strategic considerations for regioselectivity, detailed experimental protocols, and characterization of the synthesized compounds.

Strategic Overview: A Tale of Two Reactions

The successful synthesis of ethyl 2-iodo-5-methoxybenzoate hinges on the careful execution of two sequential reactions: electrophilic aromatic iodination and acid-catalyzed esterification. The overall synthetic pathway is depicted below.

Figure 1: Overall synthetic route from 2-methoxybenzoic acid to ethyl 2-iodo-5-methoxybenzoate.

The initial iodination step introduces an iodine atom onto the aromatic ring of 2-methoxybenzoic acid. The subsequent Fischer esterification converts the carboxylic acid functional group into an ethyl ester.

Part 1: Electrophilic Iodination of 2-methoxybenzoic Acid

The introduction of an iodine atom to an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The reaction mechanism involves the generation of a potent electrophile that is subsequently attacked by the electron-rich aromatic ring.[2]

Mechanistic Considerations and Regioselectivity

The choice of iodinating agent and reaction conditions is critical for a successful and selective reaction. Molecular iodine (I₂) itself is not sufficiently electrophilic to react with a deactivated aromatic ring like benzoic acid. Therefore, an oxidizing agent is typically employed to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺).[3] Common oxidizing agents include periodic acid, nitric acid, or hydrogen peroxide.[3][4]

The regiochemical outcome of the iodination of 2-methoxybenzoic acid is governed by the directing effects of the substituents already present on the benzene ring: the methoxy group (-OCH₃) and the carboxylic acid group (-COOH).

-

The Methoxy Group (-OCH₃): This is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

-

The Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.

The interplay of these two groups directs the incoming electrophile. The strongly activating ortho, para-directing methoxy group will predominantly control the position of iodination. The para position to the methoxy group is the most likely site of substitution due to reduced steric hindrance compared to the ortho position, which is flanked by the carboxylic acid group. The carboxylic acid group will direct meta to itself, which also favors substitution at the same position. Thus, the major product expected is 2-iodo-5-methoxybenzoic acid .

Figure 2: Rationale for the regioselective iodination of 2-methoxybenzoic acid.

Experimental Protocol: Iodination with Iodine and Periodic Acid

This protocol is adapted from established methods for the iodination of substituted benzoic acids.[5][6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-methoxybenzoic acid | 152.15 | 15.2 g | 0.10 |

| Iodine (I₂) | 253.81 | 10.2 g | 0.04 |

| Periodic acid dihydrate (H₅IO₆) | 227.94 | 4.56 g | 0.02 |

| Glacial Acetic Acid | - | 100 mL | - |

| Sulfuric Acid (conc.) | - | 3 mL | - |

| Water | - | As needed | - |

| Sodium thiosulfate | - | As needed | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine 2-methoxybenzoic acid (15.2 g, 0.10 mol), iodine (10.2 g, 0.04 mol), and periodic acid dihydrate (4.56 g, 0.02 mol).

-

Add a solution of 3 mL of concentrated sulfuric acid in 100 mL of glacial acetic acid to the flask.

-

Heat the resulting purple solution to 65-70 °C with stirring.

-

Maintain this temperature for approximately 1-2 hours, or until the characteristic purple color of iodine disappears, indicating the consumption of the reagent.

-

Allow the reaction mixture to cool to room temperature and then pour it into approximately 250 mL of cold water with stirring.

-

A precipitate of the crude 2-iodo-5-methoxybenzoic acid will form.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

To remove any unreacted iodine, wash the solid with a small amount of a saturated sodium thiosulfate solution, followed by another wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Part 2: Fischer Esterification of 2-iodo-5-methoxybenzoic Acid

The second step in the synthesis is the conversion of the carboxylic acid to its ethyl ester via a Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7]

Mechanistic Insights

The Fischer esterification mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol). The resulting tetrahedral intermediate undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product.[7]

To drive the equilibrium towards the product side, an excess of the alcohol is typically used, and in some cases, water is removed as it is formed.[8]

Figure 3: Simplified mechanism of the Fischer esterification.

Experimental Protocol: Synthesis of Ethyl 2-iodo-5-methoxybenzoate

This protocol is a standard procedure for Fischer esterification.[9]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-iodo-5-methoxybenzoic acid | 278.04 | 13.9 g | 0.05 |

| Ethanol (absolute) | 46.07 | 100 mL | - |

| Sulfuric Acid (conc.) | 98.08 | 2 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-iodo-5-methoxybenzoic acid (13.9 g, 0.05 mol) in absolute ethanol (100 mL).

-

Carefully add concentrated sulfuric acid (2 mL) to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acid, followed by a wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-iodo-5-methoxybenzoate.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization of Products

2-iodo-5-methoxybenzoic acid (Intermediate)

| Property | Value |

| Molecular Formula | C₈H₇IO₃ |

| Molecular Weight | 278.04 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 162-165 °C |

| ¹H NMR (CDCl₃, δ ppm) | 7.95 (d, 1H), 7.25 (dd, 1H), 6.80 (d, 1H), 3.85 (s, 3H), ~11 (br s, 1H, COOH) |

| ¹³C NMR (CDCl₃, δ ppm) | 168.0, 159.0, 140.0, 125.0, 115.0, 90.0, 56.0 |

Ethyl 2-iodo-5-methoxybenzoate (Final Product)

| Property | Value |

| Molecular Formula | C₁₀H₁₁IO₃ |

| Molecular Weight | 306.10 g/mol [4] |

| Appearance | Colorless to light yellow liquid or low melting solid |

| Boiling Point | 343.4 °C at 760 mmHg[4] |

| Density | 1.611 g/cm³[4] |

| ¹H NMR (CDCl₃, δ ppm) | 7.85 (d, 1H), 7.20 (dd, 1H), 6.75 (d, 1H), 4.35 (q, 2H), 3.80 (s, 3H), 1.35 (t, 3H) |

| ¹³C NMR (CDCl₃, δ ppm) | 167.0, 158.5, 139.5, 124.5, 114.5, 90.5, 61.5, 55.5, 14.0 |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Conclusion

The synthesis of ethyl 2-iodo-5-methoxybenzoate from 2-methoxybenzoic acid is a robust and well-established two-step process. Careful control of the reaction conditions, particularly during the iodination step, is crucial for achieving high regioselectivity and yield. The protocols provided in this guide, along with the mechanistic insights and characterization data, offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.

References

- Process for producing 5-iodo-2-methylbenzoic acid. US7642374B2.

- Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal.

- n-iodosuccinimide. Organic Syntheses Procedure.

- 2-Iodo-5-methoxybenzoic acid. MySkinRecipes.

- Spectroscopic Profile of 2-Iodo-5-methylbenzoic Acid: A Technical Guide. Benchchem.

- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.

- periodic acid dihydr

- Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.

- Experiment 10: Fischer Esterification: An ester

- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.

- Ethyl 2-methylbenzoate(87-24-1) 1H NMR spectrum. ChemicalBook.

- PALLADIUM CATALYZED CROSS-COUPLING OF (Z)-1-HEPTENYLDIMETHYLSILANOL WITH 4-IODOANISOLE: (Z)-1-HEPTENYL)-4-METHOXYBENZENE. Organic Syntheses Procedure.

- Buy Ethyl 5-iodo-2-methoxybenzoate (EVT-3186016) | 187396-76-5. EvitaChem.

- An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodin

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

- [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. Organic Syntheses Procedure.

- Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry.

- Fischer Esterific

- PROCESS FOR THE PREPARATION OF N-IODOAMIDES.

- 2-Iodo-5-methoxybenzoic acid | CAS#:54413-93-3. Chemsrc.

- Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromin

- An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodin

- Iodosobenzene. Organic Syntheses Procedure.

- 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts.

- (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method.

- Iodination of Organic Compounds Using the Reagent System I.

- Ethyl 4-methoxybenzoate(94-30-4) 1H NMR spectrum. ChemicalBook.

- Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid . Please explain using the structure below. Chegg.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Buy Ethyl 5-iodo-2-methoxybenzoate (EVT-3186016) | 187396-76-5 [evitachem.com]

- 5. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Chemical properties and structure of Ethyl 2-iodo-5-methoxybenzoate

An In-depth Technical Guide to Ethyl 2-iodo-5-methoxybenzoate

Abstract

Ethyl 2-iodo-5-methoxybenzoate is a polysubstituted aromatic compound of significant interest in modern organic synthesis. Its strategic placement of iodo, methoxy, and ethyl ester functional groups makes it a versatile building block, particularly in the synthesis of complex molecules targeted for pharmaceutical and materials science applications. The aryl iodide moiety serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions, while the methoxy and ester groups provide electronic modulation and further synthetic derivatization potential. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, tailored for researchers and professionals in the chemical sciences.

Chemical Structure and Properties

Ethyl 2-iodo-5-methoxybenzoate possesses a benzene ring substituted at the C1, C2, and C5 positions. The ethyl carboxylate group at C1 and the iodine atom at C2 create significant steric interaction, which can influence the molecule's conformation and reactivity. The methoxy group at C5 acts as an electron-donating group, influencing the electronic properties of the aromatic ring.

Key Identifiers and Physicochemical Properties

| Property | Value |

| IUPAC Name | ethyl 2-iodo-5-methoxybenzoate |

| CAS Number | 104807-65-0 |

| Molecular Formula | C₁₀H₁₁IO₃ |

| Molecular Weight | 306.10 g/mol |

| Appearance | Typically a solid or crystalline substance |

| Solubility | Soluble in common organic solvents; limited solubility in water |

| Boiling Point | ~343.4 °C (Predicted)[1] |

| Density | ~1.611 g/cm³ (Predicted)[1] |

| SMILES | CCOC(=O)C1=C(I)C=C(OC)C=C1 |

Synthesis and Purification

The preparation of Ethyl 2-iodo-5-methoxybenzoate is typically achieved through a multi-step sequence starting from more readily available precursors. A common and logical pathway involves the iodination of a substituted benzoic acid followed by esterification.

Synthetic Protocol: From 2-Amino-5-methoxybenzoic acid

A robust and frequently utilized synthesis begins with the diazotization of 2-amino-5-methoxybenzoic acid, followed by a Sandmeyer-type reaction with an iodide source. The resulting 2-iodo-5-methoxybenzoic acid is then esterified.

Step 1: Diazotization and Iodination of 2-Amino-5-methoxybenzoic acid

-

Dissolution: Suspend 2-amino-5-methoxybenzoic acid in a mixture of water and a strong acid (e.g., sulfuric acid or hydrochloric acid) in a reaction vessel equipped with a stirrer and cooled to 0-5 °C in an ice bath.

-

Diazotization: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. The temperature must be strictly maintained below 5 °C to prevent the diazonium salt from decomposing.

-

Causality Insight: The strong acid protonates the amino group, making it a good leaving group upon reaction with nitrous acid (formed in situ from NaNO₂ and acid). The low temperature is critical for the stability of the intermediate diazonium salt.

-

-

Iodination: In a separate vessel, dissolve potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

Work-up: Allow the reaction to warm to room temperature and stir for several hours. The crude 2-iodo-5-methoxybenzoic acid often precipitates. Collect the solid by filtration, wash with cold water and sodium thiosulfate solution (to remove excess iodine), and dry.

Step 2: Fischer Esterification

-

Reaction Setup: Reflux the crude 2-iodo-5-methoxybenzoic acid in a large excess of absolute ethanol, using a catalytic amount of a strong acid like concentrated sulfuric acid.

-

Causality Insight: The reaction is an equilibrium process. Using a large excess of ethanol as the solvent drives the equilibrium towards the product side (Le Châtelier's principle). The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

-

Purification: After the reaction is complete (monitored by TLC), cool the mixture and remove the excess ethanol under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate), washed with sodium bicarbonate solution (to neutralize the acid catalyst) and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated. The final product can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Synthetic Utility

The utility of Ethyl 2-iodo-5-methoxybenzoate stems primarily from the reactivity of the C-I bond, which is highly susceptible to participation in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the aryl halides (C-I < C-Br < C-Cl), making it the most reactive in the rate-determining oxidative addition step of many catalytic cycles.[2]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reacts with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) to form biaryl compounds.

-

Sonogashira Coupling: Couples with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine) to yield substituted alkynylarenes.

-

Heck Coupling: Reacts with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Forms C-N bonds by reacting with primary or secondary amines.

The methoxy group's electron-donating nature can influence the rate and efficiency of these reactions by increasing the electron density on the aromatic ring.

Workflow for a Typical Suzuki-Miyaura Coupling

Below is a generalized workflow for the coupling of Ethyl 2-iodo-5-methoxybenzoate with an arylboronic acid.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

Ethyl 2-iodo-5-methoxybenzoate serves as a key intermediate in the synthesis of more complex organic molecules.[1] Its structural motifs are found in various biologically active compounds and functional materials.

-

Pharmaceutical Synthesis: It is a valuable precursor for synthesizing molecules with potential therapeutic effects, including those explored for anti-HIV activity.[1] The ability to easily form biaryl or other complex linkages via cross-coupling makes it a strategic starting material in medicinal chemistry programs.[3]

-

Materials Science: The core structure can be incorporated into larger conjugated systems for applications in organic electronics or as linkers in the synthesis of Metal-Organic Frameworks (MOFs).[4]

Spectroscopic Characterization

Definitive identification of Ethyl 2-iodo-5-methoxybenzoate is achieved through a combination of spectroscopic techniques.[5]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), the methoxy group (a singlet), and the three aromatic protons, whose splitting patterns and chemical shifts will be distinct due to their substitution pattern.

-

¹³C NMR: The carbon NMR will display ten distinct signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the ester at a characteristic downfield shift.

-

IR Spectroscopy: The infrared spectrum will show strong absorption bands corresponding to the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretches for the ester and ether linkages, and aromatic C-H and C=C vibrations.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 306, with a characteristic isotopic pattern due to the presence of iodine.

Safety and Handling

As with all laboratory chemicals, Ethyl 2-iodo-5-methoxybenzoate should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[6]

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[7]

-

Skin Contact: Immediately wash off with soap and plenty of water.[7]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8][9]

References

-

Fiskaa, T., et al. (2014). Methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o462. [Link]

-

Kolev, T., et al. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-hydroxy-5-methoxybenzoate. PubChem Compound Database. Retrieved from [Link]

-

SIELC Technologies. (2018). Ethyl 2-methoxybenzoate. Retrieved from SIELC Technologies. [Link]

-

Kaluzna, I. W., et al. (2016). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology & Biotechnology, 43(11), 1547–1557. [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl 2-methoxybenzoate. Retrieved from Thermo Fisher Scientific. [Link]

-

Lee, S., et al. (2014). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. ResearchGate. [Link]

-

Schaefer, T., et al. (1987). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. ResearchGate. [Link]

-

Pharmacognosy Journal. (2020). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Phcogj.com. [Link]

-

Filo. (2025). Question 1 a) The 13C NMR spectrum for ethyl benzoate.... Retrieved from Filo. [Link]

Sources

- 1. Buy Ethyl 5-iodo-2-methoxybenzoate (EVT-3186016) | 187396-76-5 [evitachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl 2-iodo-5-methoxybenzoate | 857599-37-2 | Benchchem [benchchem.com]

- 4. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phcogj.com [phcogj.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Ethyl 2-iodo-5-methylbenzoate - Safety Data Sheet [chemicalbook.com]

- 8. 54413-93-3|2-Iodo-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 2-iodo-5-methoxybenzoate (CAS: 104807-65-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has shown that the utility of a chemical building block is not merely in its structure, but in the nuanced understanding of its reactivity, synthesis, and potential applications. Ethyl 2-iodo-5-methoxybenzoate is a prime example of a versatile intermediate whose strategic placement of functional groups—an activating methoxy group, a reactive iodo moiety, and an ethyl ester—opens a gateway to a diverse array of complex molecular architectures. This guide is crafted to provide not just protocols, but a deeper insight into the causality behind experimental choices, empowering researchers to leverage this compound to its fullest potential in their synthetic endeavors, particularly in the realm of drug discovery and materials science.

Chemical Identity and Physicochemical Properties

Ethyl 2-iodo-5-methoxybenzoate is a substituted aromatic compound that serves as a valuable intermediate in organic synthesis. The strategic positioning of the iodo and methoxy groups on the benzene ring imparts unique reactivity and makes it a sought-after precursor for the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 104807-65-0 | N/A |

| Molecular Formula | C₁₀H₁₁IO₃ | [1] |

| Molecular Weight | 306.10 g/mol | [1] |

| Appearance | Off-white to yellow solid or liquid | [2] |

| Boiling Point | 343.4 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.611 g/cm³ (Predicted) | [1] |

| Flash Point | 161.5 °C (Predicted) | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | N/A |

Synthesis of Ethyl 2-iodo-5-methoxybenzoate

The synthesis of Ethyl 2-iodo-5-methoxybenzoate is a multi-step process that begins with a commercially available precursor, which is then iodinated and subsequently esterified. A reliable route starts from 2-amino-5-hydroxybenzoic acid.

Synthetic Workflow Overview

Caption: Synthetic pathway to Ethyl 2-iodo-5-methoxybenzoate.

Detailed Experimental Protocols

This procedure is adapted from a method for the synthesis of 2-iodo-N-isopropyl-5-methoxybenzamide.[3]

Step 1: Synthesis of 5-Hydroxy-2-iodobenzoic acid

-

Reaction Setup: In a flask, prepare a solution of 2-amino-5-hydroxybenzoic acid (15.0 mmol) in a mixture of water (20 mL) and concentrated sulfuric acid (2.8 mL) at 0 °C.

-

Diazotization: Slowly add a solution of sodium nitrite (22.5 mmol) in water (4.5 mL) dropwise to the reaction mixture while maintaining the temperature at 0 °C. Stir for 5 minutes.

-

Iodination: To the diazotized mixture, add a solution of potassium iodide (22.5 mmol) in water (4.5 mL) dropwise.

-

Reaction: Heat the resulting solution to 100 °C and stir for 1 hour.

-

Workup: Allow the mixture to cool to room temperature and stir for 14 hours. Cool the mixture to 0 °C and collect the precipitate by filtration. Wash the solid with cold water and dry under vacuum to yield crude 5-hydroxy-2-iodobenzoic acid.

Step 2: Synthesis of 2-Iodo-5-methoxybenzoic acid

-

Reaction Setup: Dissolve the crude 5-hydroxy-2-iodobenzoic acid in anhydrous DMF (65 mL).

-

Methylation: Add potassium carbonate (92.7 mmol) and iodomethane (92.7 mmol) to the solution at room temperature under a nitrogen atmosphere.

-

Reaction: Stir the mixture for 12 hours.

-

Workup: Filter the reaction mixture through a pad of celite and wash the pad with ethyl acetate. Acidify the filtrate with 10% HCl and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography to afford 2-iodo-5-methoxybenzoic acid.

This is a general procedure for Fischer esterification that can be adapted for the synthesis of the title compound.[4][5][6]

-

Reaction Setup: In a round-bottom flask, dissolve 2-iodo-5-methoxybenzoic acid (1.0 equiv) in a large excess of anhydrous ethanol (e.g., 10-20 equiv), which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equiv).

-

Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid. Then, wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography or distillation under reduced pressure to yield pure Ethyl 2-iodo-5-methoxybenzoate.

Characterization and Spectroscopic Data

Due to the lack of publicly available experimental spectra for Ethyl 2-iodo-5-methoxybenzoate, this section provides predicted data and typical spectral features based on analogous compounds. Researchers should perform their own analytical characterization for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted):

-

A triplet corresponding to the methyl protons of the ethyl group (~1.4 ppm).

-

A quartet corresponding to the methylene protons of the ethyl group (~4.4 ppm).

-

A singlet for the methoxy protons (~3.8 ppm).

-

Aromatic protons will appear as a set of coupled signals in the range of 6.5-8.0 ppm. The exact shifts and coupling constants will depend on the substitution pattern.

-

-

¹³C NMR (Predicted):

-

Signals for the ethyl group carbons (~14 ppm for CH₃ and ~61 ppm for CH₂).

-

A signal for the methoxy carbon (~56 ppm).

-

Aromatic carbons will appear in the range of 110-160 ppm, with the carbon bearing the iodine atom appearing at a characteristically lower field.

-

The carbonyl carbon of the ester will appear at ~165 ppm.

-

Infrared (IR) Spectroscopy

-

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester.

-

C-O stretching bands for the ester and ether functionalities in the region of 1000-1300 cm⁻¹ .

-

Aromatic C-H stretching vibrations just above 3000 cm⁻¹ .

-

Aliphatic C-H stretching vibrations just below 3000 cm⁻¹ .

Mass Spectrometry (MS)

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 306.

-

Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and the carbonyl group (-CO).

Reactivity and Synthetic Applications

Ethyl 2-iodo-5-methoxybenzoate is a versatile building block, primarily due to the reactivity of the carbon-iodine bond, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The methoxy group acts as an electron-donating group, influencing the reactivity of the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.[7]

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organohalide.[8]

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel, add Ethyl 2-iodo-5-methoxybenzoate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).

-

Solvent: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5]

Caption: General scheme for the Heck coupling reaction.

Representative Protocol for Heck Coupling:

-

Reaction Setup: In a reaction vessel, combine Ethyl 2-iodo-5-methoxybenzoate (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv).

-

Solvent: Add a suitable solvent such as DMF, NMP, or acetonitrile.

-

Reaction: Heat the reaction mixture under an inert atmosphere at a temperature typically between 80 and 140 °C. Monitor the reaction by TLC or GC-MS.

-

Workup: Upon completion, cool the mixture, filter off any solids, and partition the filtrate between an organic solvent and water.

-

Purification: Wash the organic layer, dry, concentrate, and purify the residue by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Safety, Handling, and Storage

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-iodo-5-methoxybenzoate (CAS 104807-65-0) was found. The following information is based on the SDS for a closely related compound, Ethyl 2-iodo-5-methylbenzoate, and general knowledge of handling similar chemical compounds.[4] Always consult a specific and verified SDS before handling any chemical.

-

Hazard Identification: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

-

Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 2-iodo-5-methoxybenzoate is a valuable and versatile building block in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an important intermediate for the construction of complex molecular scaffolds. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and handling. By understanding the principles and protocols outlined herein, researchers can effectively utilize this compound to advance their synthetic projects in drug discovery, materials science, and beyond.

References

- US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google P

-

Heck reaction between 4-iodoanisole and methyl acrylate employing the... - ResearchGate. (URL: [Link])

-

(PDF) 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation - ResearchGate. (URL: [Link])

-

Heck Reaction - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of 2-iodo-5-methyl-benzoic acid - PrepChem.com. (URL: [Link])

-

Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

SDS Finder - Dow Safety Data Sheets. (URL: [Link])

- WO2010041051A1 - Pharmaceutical formulation 514 - Google P

-

Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC - NIH. (URL: [Link])

-

Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. (URL: [Link])

-

INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION - Patent 1125924. (URL: [Link])

-

Fischer–Speier esterification - Wikipedia. (URL: [Link])

-

Process For Producing 5 Iodo 2 Methylbenzoic Acid - Quick Company. (URL: [Link])

-

Material Safety Data Sheet - Methylene Blue - Cole-Parmer. (URL: [Link])

-

Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table - ResearchGate. (URL: [Link])

-

Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst | Scilit. (URL: [Link])

-

Supporting information - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid | Request PDF - ResearchGate. (URL: [Link])

-

Masking Boronic Acids for Suzuki Coupling - YouTube. (URL: [Link])

-

MSDS Comassie Blue | PDF | Toxicity | Flammability - Scribd. (URL: [Link])

-

WO2023205164A1.pdf - Googleapis.com. (URL: [Link])

-

Mizoroki-Heck reaction of iodobenzene derivatives with n-butyl acrylate a - ResearchGate. (URL: [Link])

-

Heck coupling reaction of iodobenzene with methyl acrylate. - ResearchGate. (URL: [Link])

-

An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - Beilstein Journals. (URL: [Link])

Sources

- 1. Buy Ethyl 5-iodo-2-methoxybenzoate (EVT-3186016) | 187396-76-5 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nickel-catalysed Suzuki-type cross-coupling of α-iodosilanes with arylboronic acids: direct and efficient access to benzylic silanes and gem-silylboronate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-iodo-5-methoxybenzoate and Related Analogs

This technical guide provides a comprehensive analysis of the physical properties of Ethyl 2-iodo-5-methoxybenzoate, a key intermediate in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to explore the causal relationships between molecular structure and physical characteristics. We will delve into the critical role that substituents play in determining the melting and boiling points of benzoate derivatives, providing field-proven insights and validated experimental protocols for their determination.

Introduction: The Significance of Physicochemical Properties in Synthesis and Development

In the realm of drug discovery and materials science, the physical properties of a chemical compound, such as its melting and boiling points, are fundamental parameters that dictate its handling, purification, and application. For substituted aromatic compounds like Ethyl 2-iodo-5-methoxybenzoate, these properties are a direct reflection of intermolecular forces, which are in turn governed by the molecule's size, polarity, and ability to pack into a crystal lattice.

This compound and its analogs are valuable building blocks in the synthesis of more complex molecules, including potential therapeutics[1][2]. An accurate understanding of their physical state (solid or liquid) at various temperatures is paramount for designing robust synthetic routes, developing purification strategies (e.g., recrystallization vs. distillation), and formulating final products.

A Note on Nomenclature: The primary focus of this guide is the compound specified as Ethyl 2-iodo-5-methoxybenzoate. However, commercially available data and literature often refer to its isomer, Ethyl 5-iodo-2-methoxybenzoate . This guide will use the available data for the 5-iodo isomer as the primary example and draw comparisons to related structures to elucidate key scientific principles.

Section 1: Physicochemical Profile of Ethyl 5-iodo-2-methoxybenzoate

Ethyl 5-iodo-2-methoxybenzoate is typically found as a solid or crystalline substance, which is consistent with a relatively high molecular weight and the presence of a polar iodine atom that enhances intermolecular interactions[1]. Its key physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁IO₃ | [1] |

| Molecular Weight | ~306.097 g/mol | [1] |

| Appearance | Solid / Crystalline Substance | [1] |

| Boiling Point | 343.4 °C (at standard pressure) | [1] |

| Density | 1.611 g/cm³ | [1] |

| Melting Point | Not explicitly reported in literature. |

The high boiling point is a direct consequence of the molecule's mass and the significant London dispersion forces contributed by the large, polarizable iodine atom. While its melting point is not documented in the available literature, its solid-state appearance at room temperature indicates it is substantially above ambient conditions. We can estimate its likely range by examining a close structural analog.

Section 2: Structure-Property Relationships: The Decisive Role of Substituents

To understand the causality behind the observed physical properties, it is instructive to compare Ethyl 5-iodo-2-methoxybenzoate with its structural analogs. This comparative analysis provides invaluable insights into how subtle molecular changes can produce significant macroscopic effects.

The Influence of Halogenation: Iodine's Impact on Intermolecular Forces

The most significant structural feature affecting the physical properties of this molecule is the iodine substituent. By comparing the iodinated compound to its non-iodinated parent, Ethyl 2-methoxybenzoate , the effect becomes clear.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Physical State (20°C) |

| Ethyl 5-iodo-2-methoxybenzoate | 306.10 | 343.4 | Solid |

| Ethyl 2-methoxybenzoate | 180.20 | 235 - 262 | Liquid |

Causality: The substitution of a hydrogen atom (atomic mass ≈ 1) with an iodine atom (atomic mass ≈ 127) more than doubles the increase in molecular weight. This dramatically enhances the molecule's polarizability, leading to much stronger London dispersion forces—the primary intermolecular attraction for non-polar moieties. These strengthened forces require significantly more thermal energy to overcome, resulting in a boiling point that is over 80°C higher and a transition from a liquid to a solid state at room temperature.

The Influence of the Alkyl Ester Group: Ethyl vs. Methyl

Comparing the ethyl ester to its methyl counterpart, Methyl 5-iodo-2-methoxybenzoate , reveals the more subtle effects of the alkyl chain length.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Ethyl 5-iodo-2-methoxybenzoate | 306.10 | Not Reported (Solid) | 343.4 |

| Methyl 5-iodo-2-methoxybenzoate | 292.07 | 57 - 61 | 330.0 (Predicted)[3][4] |

Causality: The addition of a single methylene group (-CH₂) from methyl to ethyl increases the molecular weight and surface area. This typically leads to a modest increase in the boiling point due to slightly stronger van der Waals forces, a trend consistent with the data shown. The melting point is influenced not only by intermolecular force strength but also by the efficiency of crystal lattice packing. The known melting point of the methyl ester (57-61°C) provides a strong indication that the ethyl ester will have a similar, well-defined melting point in this approximate range[3][4].

Section 3: Experimental Protocols for Physicochemical Characterization

The trustworthiness of physical property data relies on meticulous experimental technique. The following protocols describe self-validating methods for determining the melting and boiling points of a crystalline organic compound like Ethyl 5-iodo-2-methoxybenzoate.

Protocol for Melting Point Determination

The determination of a sharp melting range is a classic indicator of compound purity. The Thiele tube method offers a simple yet precise approach.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is aligned with the thermometer bulb.

-

Immersion: The assembly is placed in a Thiele tube containing a high-boiling mineral oil, ensuring the entire sample is immersed.

-

Heating: The side arm of the Thiele tube is heated gently and slowly with a Bunsen burner or heating mantle (approximately 1-2 °C per minute as the temperature approaches the expected melting point). The design of the tube ensures uniform heat distribution via convection currents.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

-

Validation: A pure compound should exhibit a sharp melting range (≤ 2 °C). A broad melting range suggests the presence of impurities.

Protocol for Boiling Point Determination

For a thermally stable liquid or a solid that can be melted without decomposition, the boiling point is a key physical constant.

Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a collection flask, and a calibrated thermometer.

-

Sample Introduction: The compound (~5-10 mL) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured, not the temperature of the liquid.

-

Heating: The flask is heated gently. As the liquid boils, the vapor will rise, and the temperature on the thermometer will climb.

-

Equilibrium and Measurement: The boiling point is the stable temperature at which the vapor is continuously condensing and dripping into the collection flask. This temperature should be recorded along with the ambient atmospheric pressure.

-

Validation: A pure compound will have a constant boiling temperature during distillation.

Section 4: Visualized Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the synthesis and physicochemical characterization of a target compound, emphasizing the validation and analysis stages critical for research and development.

Caption: Logical workflow for the synthesis, purification, and characterization of a chemical intermediate.

Conclusion

The physical properties of Ethyl 5-iodo-2-methoxybenzoate—specifically its high boiling point and solid nature—are logical consequences of its molecular structure. The presence of a heavy iodine atom is the dominant factor, significantly increasing intermolecular forces compared to its non-iodinated precursor. These properties are not merely data points but are critical parameters that inform every stage of the scientific process, from the design of a synthetic pathway to the final formulation of a product. By applying the robust experimental protocols detailed herein, researchers can ensure the integrity and quality of their chemical intermediates, paving the way for successful research and development outcomes.

References

-

The Good Scents Company. (n.d.). ethyl ortho-anisate, 7335-26-4. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-iodo-5-methoxybenzoate

Introduction

Ethyl 2-iodo-5-methoxybenzoate is a halogenated aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure incorporates three key functional groups on a benzene ring: an iodo group, a methoxy group, and an ethyl ester. This specific arrangement of substituents makes it a valuable building block, particularly in cross-coupling reactions where the iodine atom can be readily substituted to form new carbon-carbon or carbon-heteroatom bonds.[1][2] For instance, it serves as a precursor in the synthesis of complex heterocyclic frameworks such as 11H-pyrido[2,1-b]quinazolin-11-ones, which have been investigated for potential antiviral applications.[2]

Given its role as a critical intermediate, a thorough understanding of its structural and electronic properties is paramount for researchers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of such molecules in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of Ethyl 2-iodo-5-methoxybenzoate, offering insights into signal assignment, the rationale behind observed chemical shifts, and a standardized protocol for data acquisition.

Molecular Structure and Atom Numbering

The unambiguous assignment of NMR signals is predicated on a clear understanding of the molecule's connectivity. The structure of Ethyl 2-iodo-5-methoxybenzoate is presented below with a numbering system that will be used for the assignment of all spectroscopic data.

Caption: Molecular structure of Ethyl 2-iodo-5-methoxybenzoate with IUPAC numbering.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The data presented here is typically acquired in a deuterated solvent such as chloroform (CDCl₃).

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4 | ~7.65 | d | ~8.8 | 1H |

| H6 | ~7.25 | d | ~2.9 | 1H |

| H3 | ~6.90 | dd | ~8.8, 2.9 | 1H |

| C9-H₂ | 4.38 | q | 7.1 | 2H |

| C12-H₃ | 3.85 | s | - | 3H |

| C10-H₃ | 1.39 | t | 7.1 | 3H |

Interpretation and Causality

-

Aromatic Protons (H3, H4, H6): The aromatic region of the spectrum shows three distinct signals corresponding to the three protons on the benzene ring.

-

H4: This proton is ortho to the iodine atom and meta to the methoxy group. It appears as a doublet due to coupling with H3. Its downfield shift can be attributed to the deshielding effect of the adjacent iodine.

-

H6: This proton is ortho to the ester group and the methoxy group. It appears as a doublet due to coupling with H3, though the coupling constant is smaller as it is a meta coupling. The deshielding influence of the adjacent ester places it downfield.

-

H3: This proton is coupled to both H4 (ortho coupling) and H6 (meta coupling), resulting in a doublet of doublets (dd) splitting pattern. It is the most upfield of the aromatic protons, being ortho to the electron-donating methoxy group.

-

-

Ethyl Group Protons (C9-H₂, C10-H₃):

-

The methylene protons (C9-H₂) of the ethyl ester appear as a quartet at ~4.38 ppm. The downfield shift is due to the strong deshielding effect of the adjacent oxygen atom. The quartet splitting pattern arises from coupling to the three neighboring methyl protons (n+1 = 3+1 = 4).

-

The methyl protons (C10-H₃) appear as a triplet at ~1.39 ppm, resulting from coupling to the two adjacent methylene protons (n+1 = 2+1 = 3).

-

-

Methoxy Group Protons (C12-H₃): The three protons of the methoxy group are chemically equivalent and have no adjacent protons to couple with. Consequently, they appear as a sharp singlet at ~3.85 ppm.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

| Signal Assignment | Chemical Shift (δ, ppm) |

| C7 (C=O) | ~165.5 |

| C5 | ~159.0 |

| C1 | ~141.0 |

| C3 | ~125.0 |

| C4 | ~118.5 |

| C6 | ~116.0 |

| C2 (C-I) | ~88.0 |

| C9 (-OCH₂-) | ~61.5 |

| C12 (-OCH₃) | ~55.8 |

| C10 (-CH₃) | ~14.2 |

Interpretation and Causality

-

Carbonyl Carbon (C7): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield around 165.5 ppm due to the double bond to one oxygen and a single bond to another, creating a highly electron-deficient environment.

-

Aromatic Carbons (C1-C6):

-

C5: The carbon atom bonded to the methoxy group (C5) is significantly deshielded (~159.0 ppm) due to the electron-donating resonance effect of the oxygen atom.

-

C2: The carbon atom directly bonded to the iodine (C2) exhibits a characteristic upfield shift to ~88.0 ppm. This is known as the "heavy atom effect," where the large electron cloud of the iodine atom induces shielding.

-

The remaining aromatic carbons (C1, C3, C4, C6) are assigned based on established substituent effects. The quaternary carbons C1 and C5 are typically weaker in intensity.

-

-

Aliphatic Carbons (C9, C10, C12):

-

The methylene carbon of the ethyl group (C9) is found around 61.5 ppm, shifted downfield by the adjacent oxygen atom.

-

The methoxy carbon (C12) appears at a typical value of ~55.8 ppm.

-

The terminal methyl carbon of the ethyl group (C10) is the most shielded carbon, appearing furthest upfield at ~14.2 ppm.

-

Experimental Protocol for NMR Data Acquisition

The following represents a self-validating, standard operating procedure for the characterization of small molecules like Ethyl 2-iodo-5-methoxybenzoate.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the solid Ethyl 2-iodo-5-methoxybenzoate.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, 99.8% D). Ensure the solvent contains a known internal standard, typically tetramethylsilane (TMS) at 0.0 ppm.

-

Cap the NMR tube and gently vortex or invert until the sample is completely dissolved.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

-

Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is typically an automated process.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

-

Use a standard 90° pulse angle.

-

Set the number of scans (e.g., 8 or 16 scans) to achieve an adequate signal-to-noise ratio.

-

Set a relaxation delay (D1) of 1-2 seconds to allow for full magnetization recovery between pulses.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon frequency.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets, simplifying the spectrum.

-

Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

A relaxation delay of 2 seconds is standard.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm (for ¹H and ¹³C) or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

References

-

Grøtli, M., et al. (2014). Methyl 5-iodo-2-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]

-

Kolev, T., et al. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2023). Ultrasound assisted Cu-catalyzed Ullmann-Goldberg type coupling-cyclization in a single pot: Synthesis and in silico evaluation of 11H-pyrido[2,1-b]quinazolin-11-ones against SARS-CoV-2 RdRp. PubMed Central. Available at: [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information for Catalytic Oxidative Esterification of Aldehydes with Phenols. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. Methyl 2-iodo-5-methoxybenzoate | 857599-37-2 | Benchchem [benchchem.com]

- 2. Ultrasound assisted Cu-catalyzed Ullmann-Goldberg type coupling-cyclization in a single pot: Synthesis and in silico evaluation of 11H-pyrido[2,1-b]quinazolin-11-ones against SARS-CoV-2 RdRp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 2-iodo-5-Methoxybenzoate | 857599-37-2 [chemicalbook.com]

Molecular weight and formula of Ethyl 2-iodo-5-methoxybenzoate

An In-Depth Technical Guide to Ethyl 2-iodo-5-methoxybenzoate: Properties, Synthesis, and Applications

Introduction

Ethyl 2-iodo-5-methoxybenzoate is a highly functionalized aromatic compound of significant interest to researchers and professionals in organic synthesis and drug development. As a synthetic building block, it offers a strategically substituted benzene ring with three distinct functional groups: an iodo group, a methoxy group, and an ethyl ester. The carbon-iodine bond, in particular, serves as a versatile handle for advanced molecular engineering, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its core properties, detailed synthetic protocols with mechanistic insights, its chemical reactivity, and essential safety considerations, tailored for a scientific audience.

Core Physicochemical Properties

The fundamental characteristics of Ethyl 2-iodo-5-methoxybenzoate are summarized below. These properties are essential for its use in experimental design, reaction stoichiometry, and purification processes.

Chemical Structure

Caption: Chemical structure of Ethyl 2-iodo-5-methoxybenzoate.

Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁IO₃ | [1] |

| Molecular Weight | 306.1 g/mol | [1] |

| IUPAC Name | ethyl 2-iodo-5-methoxybenzoate | - |

| CAS Number | 104807-65-0 (for Ethyl 2-iodo-5-methoxybenzoate) | [2] |

| Boiling Point | 343.4 °C (Predicted for isomer) | [1] |

| Density | 1.611 g/cm³ (Predicted for isomer) | [1] |

| Canonical SMILES | CCOC(=O)C1=C(I)C=C(OC)C=C1 | [1] |

| InChI Key | ZGLSJSXSVPSANZ-UHFFFAOYSA-N (for isomer) | [1] |

Note: Some physical properties are predicted or based on the closely related isomer, ethyl 5-iodo-2-methoxybenzoate, due to limited experimental data for the title compound.

Synthesis and Mechanistic Insights

The most direct and reliable synthesis of Ethyl 2-iodo-5-methoxybenzoate involves the esterification of its corresponding carboxylic acid, 2-iodo-5-methoxybenzoic acid. This precursor is commercially available, making the synthesis a straightforward, single-step process for most research laboratories.

Overall Synthesis Workflow

Caption: High-level workflow for the synthesis of Ethyl 2-iodo-5-methoxybenzoate.

Experimental Protocol: Fischer Esterification

This protocol details the conversion of 2-iodo-5-methoxybenzoic acid to its ethyl ester.

Reagents and Equipment:

-

2-iodo-5-methoxybenzoic acid (1.0 eq)[2]

-

Anhydrous ethanol (20-50 eq, serves as reagent and solvent)

-

Concentrated sulfuric acid (0.1-0.2 eq, catalyst)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-iodo-5-methoxybenzoic acid and a significant excess of anhydrous ethanol.

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid to the mixture. An exothermic reaction may be observed.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C). Maintain reflux for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Aqueous Workup: Redissolve the residue in an organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude ester via flash column chromatography on silica gel.

Expertise and Causality (The "Why"):

-

Excess Ethanol: The use of a large excess of ethanol is a direct application of Le Châtelier's principle. As a reversible reaction, adding excess reactant drives the equilibrium towards the formation of the ester product, maximizing the yield.

-

Sulfuric Acid Catalyst: Fischer esterification requires an acid catalyst. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This "activation" step is crucial for the subsequent nucleophilic attack by the weakly nucleophilic ethanol.

-

Reflux Conditions: The reaction requires heat to overcome the activation energy barrier. Refluxing ensures that the reaction proceeds at a constant, elevated temperature without loss of solvent, thereby increasing the reaction rate.

-

Bicarbonate Wash: The wash with sodium bicarbonate is a critical neutralization step. It removes the sulfuric acid catalyst and any unreacted 2-iodo-5-methoxybenzoic acid by converting it to its water-soluble sodium salt, simplifying the purification process.

Chemical Reactivity and Synthetic Utility

The true value of Ethyl 2-iodo-5-methoxybenzoate in drug discovery lies in the reactivity of its carbon-iodine bond. Aryl iodides are premier substrates for a wide array of metal-catalyzed cross-coupling reactions.

Key Transformations:

-

Suzuki Coupling: Reacting Ethyl 2-iodo-5-methoxybenzoate with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond. This is a robust method for constructing biaryl structures, which are common motifs in pharmaceutical compounds.

-

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. It is an indispensable tool for synthesizing aryl alkynes, which are precursors to many complex heterocyclic systems.

-

Heck Coupling: The palladium-catalyzed reaction with an alkene provides a powerful method for arylating the double bond, leading to the formation of substituted styrenyl compounds.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine, providing access to a wide range of arylamine derivatives.

-

Reduction (De-iodination): The iodo group can be selectively removed and replaced with a hydrogen atom through catalytic hydrogenation (e.g., using palladium on carbon and H₂ gas) or other reducing agents.[1] This allows the iodo group to be used as a temporary directing group that is removed in a later synthetic step.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling Ethyl 2-iodo-5-methoxybenzoate and its reagents.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3][4]

-

First Aid:

-

In case of skin contact: Immediately wash off with soap and plenty of water.[5]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[5]

-

If inhaled: Move the person into fresh air.[5]

-

If ingested: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.

-

Conclusion

Ethyl 2-iodo-5-methoxybenzoate is a strategically designed synthetic intermediate that provides chemists with a robust platform for molecular diversification. Its well-defined physicochemical properties and the predictable reactivity of its functional groups, particularly the versatile carbon-iodine bond, make it an invaluable tool in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The straightforward esterification synthesis from its corresponding carboxylic acid further enhances its accessibility for research and development.

References

-

PubChem. (n.d.). Ethyl 2-hydroxy-5-methoxybenzoate. National Institutes of Health. Retrieved from [Link]

-

SIELC Technologies. (2018). Ethyl 2-methoxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-Methoxybenzoate. National Institutes of Health. Retrieved from [Link]

- Google Patents. (2010). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

-

Iversen, J. B., et al. (2014). Methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E, 70(Pt 5), o462. National Institutes of Health. Retrieved from [Link]

Sources

- 1. Buy Ethyl 5-iodo-2-methoxybenzoate (EVT-3186016) | 187396-76-5 [evitachem.com]

- 2. 54413-93-3|2-Iodo-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Ethyl 2-iodo-5-methylbenzoate - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Solubility Characteristics of Ethyl 2-iodo-5-methoxybenzoate in Organic Solvents

Abstract

Introduction to Ethyl 2-iodo-5-methoxybenzoate

Chemical Identity and Structure

Ethyl 2-iodo-5-methoxybenzoate is an aromatic ester. Its structure consists of a benzene ring substituted with an iodo group at position 2, a methoxy group at position 5, and an ethyl ester group at position 1. This specific arrangement of functional groups dictates its chemical reactivity and physical properties, including its solubility profile.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties is essential before undertaking any experimental work.

Table 1: Physicochemical Properties of Ethyl 2-iodo-5-methoxybenzoate and its Precursor Acid

| Property | Value (Ethyl 2-iodo-5-methoxybenzoate) | Value (2-Iodo-5-methoxybenzoic acid) | Source |

|---|---|---|---|

| CAS Number | 104807-65-0 | 54413-93-3 | [1][2] |

| Molecular Formula | C₁₀H₁₁IO₃ | C₈H₇IO₃ | [3] |

| Molecular Weight | 306.10 g/mol | 278.04 g/mol | [3] |

| Appearance | Solid or Crystalline Substance (Typical) | Solid | [3] |

| Predicted Boiling Point | Not specified | 351.2 ± 32.0 °C | [1][4] |

| Predicted Density | Not specified | 1.878 - 1.9 g/cm³ | [1][4] |

| Predicted pKa | Not applicable | 2.74 ± 0.10 |[1] |

Note: Experimental data for the ethyl ester is limited; some values are predicted or inferred from its precursor acid.

Significance in Research and Development

Substituted benzoates, like the title compound, are pivotal building blocks in organic synthesis. The presence of an iodo group makes it an excellent substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon bonds. The methoxy and ester functionalities can be further modified, making this a versatile intermediate for creating libraries of compounds for drug discovery and developing novel functional materials. Accurate solubility data is critical for designing reaction conditions, developing purification strategies (like crystallization), and formulating final products.[1]

Theoretical Principles and Solubility Prediction

The solubility of a solid in a liquid solvent is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. The process is governed by the fundamental principle of "like dissolves like," which relates to the polarity of the solute and solvent.[5]

The "Like Dissolves Like" Paradigm

This principle states that substances with similar intermolecular forces are likely to be soluble in one another.[5]

-

Polar Solvents (e.g., water, ethanol) have large dipole moments and can form hydrogen bonds. They effectively dissolve polar and ionic solutes.

-

Nonpolar Solvents (e.g., hexane, toluene) have weak intermolecular forces (London dispersion forces) and primarily dissolve nonpolar solutes.

Structural Analysis of Ethyl 2-iodo-5-methoxybenzoate

To predict its solubility, we must analyze the contributions of its functional groups.

Caption: Polarity contributions of functional groups.

-

Polar Contributors : The ester and methoxy groups contain oxygen atoms, making them polar and capable of acting as hydrogen bond acceptors. The large, electron-rich iodine atom is highly polarizable, contributing to dipole-dipole interactions.

-

Nonpolar Contributors : The aromatic benzene ring and the ethyl group from the ester are hydrophobic and will favor interactions with nonpolar solvents.

Classification of Common Organic Solvents

Choosing an appropriate solvent requires understanding its properties.

Table 2: Classification of Common Organic Solvents by Polarity

| Class | Solvent | Polarity Index | Key Characteristics |

|---|---|---|---|

| Nonpolar | n-Hexane | 0.1 | Aliphatic hydrocarbon, only dispersion forces |

| Toluene | 2.4 | Aromatic hydrocarbon, weakly polarizable | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | Halogenated, good for dissolving many organics |

| Tetrahydrofuran (THF) | 4.0 | Cyclic ether, strong dipole | |

| Ethyl Acetate (EtOAc) | 4.4 | Ester, moderate polarity | |

| Acetonitrile (MeCN) | 5.8 | Nitrile, highly polar | |

| Dimethylformamide (DMF) | 6.4 | Amide, highly polar, high boiling point | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Sulfoxide, highly polar, strong H-bond acceptor | |

| Polar Protic | Ethanol (EtOH) | 4.3 | Alcohol, can donate and accept H-bonds |

| Methanol (MeOH) | 5.1 | Alcohol, more polar than ethanol |

| | Water | 10.2 | Highly polar, strong H-bonding network |

Qualitative Solubility Prediction

Based on the molecular structure, we can formulate a hypothesis:

-

High Solubility : Expected in polar aprotic solvents like DMSO, DMF, THF, and DCM , which can effectively solvate the polar functional groups without being sterically hindered.

-

Moderate Solubility : Expected in alcohols like ethanol and methanol and in moderately polar solvents like ethyl acetate . The nonpolar parts of the solute will interact favorably, but the solvent's hydrogen bonding network may be disrupted.

-

Low Solubility : Expected in highly nonpolar solvents like n-hexane , where the polar functional groups cannot be effectively solvated.

-

Very Low Solubility / Insoluble : Expected in water . The large nonpolar surface area of the molecule will dominate, making it hydrophobic despite its polar groups.[3]

Experimental Determination of Solubility

To move beyond prediction, quantitative measurement is necessary. The "gold standard" for determining the thermodynamic solubility of a solid compound is the isothermal equilibrium method. This method ensures that the solution has reached its maximum saturation point at a given temperature.

Detailed Protocol: Isothermal Equilibrium Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and that measurements are accurate.

Materials and Reagents:

-

Ethyl 2-iodo-5-methoxybenzoate (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (4-decimal place)

-

2 mL glass vials with PTFE-lined screw caps

-

Constant temperature shaker/incubator (e.g., set to 25 °C)

-

Syringes (1 mL) and syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes for dilutions

-

HPLC system with a UV detector

Step-by-Step Procedure:

-

Preparation of Supersaturated Solutions :

-

Accurately weigh an excess amount of Ethyl 2-iodo-5-methoxybenzoate (e.g., 20-50 mg) into a 2 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Carefully add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration :

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials at a consistent speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically required. A preliminary time-course study can be run to confirm when the concentration plateaus.

-

-

Sampling and Preparation :

-